

A Technical Guide to the Physical Properties of Bis(4-carboxyphenyl) Disulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4,4'-Dithiobisbenzoic acid*

Cat. No.: B013565

[Get Quote](#)

Introduction

Bis(4-carboxyphenyl) disulfide is an organic compound of interest in various fields, including materials science and drug development, due to the presence of both a reactive disulfide bond and functional carboxylic acid groups. Disulfide bonds are crucial in biological systems, particularly in protein structure and redox regulation.[\[1\]](#)[\[2\]](#) The carboxylic acid moieties can be leveraged for further chemical modifications, influencing solubility and biological interactions.

This technical guide provides a summary of the physical properties of bis(4-carboxyphenyl) disulfide and its analogs. Direct experimental data for bis(4-carboxyphenyl) disulfide is not widely available in the public domain. Therefore, this guide also includes detailed experimental protocols for the determination of its key physical properties, which are essential for researchers and professionals in drug development and chemical synthesis.

Core Physical Properties

Quantitative data on the physical properties of bis(4-carboxyphenyl) disulfide are not readily found in peer-reviewed literature or chemical databases. However, the properties of structurally similar diphenyl disulfide derivatives can provide valuable insights and estimations. The following table summarizes the available data for selected analogs.

Property	Bis(4-chlorophenyl) disulfide	Bis(4-methoxyphenyl) disulfide	Bis(4-hydroxyphenyl) disulfide	Bis(4-methylphenyl) disulfide	Diphenyl disulfide
Molecular Formula	<chem>C12H8Cl2S2</chem> ^[3]	<chem>C14H14O2S2</chem>	<chem>C12H10O2S2</chem>	<chem>C14H14S2</chem> ^[4]	<chem>C12H10S2</chem> ^[5]
Molecular Weight	287.23 g/mol ^[6]	278.39 g/mol	250.34 g/mol ^[7]	246.40 g/mol ^[4]	218.33 g/mol ^[5]
Melting Point (°C)	71-74 ^[3]	41-45	150-154	48 ^[4]	61-62 ^[5]
Appearance	Solid ^[3]	White solid ^[8]	White to light yellow powder/cryst al	-	Colorless crystals ^[5]
Solubility	Soluble in ethanol, methanol, ethyl acetate, methylbenzene, chloroform, acetone ^[9]	-	Soluble in Methanol ^[7]	-	Soluble in diethyl ether, benzene, carbon disulfide, THF; Insoluble in water ^[5]
pKa (predicted)	-	-	9.01 ± 0.26 ^[7]	-	-

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and spectral properties of a solid organic compound such as bis(4-carboxyphenyl) disulfide.

Melting Point Determination

The melting point is a fundamental physical property that provides information on the purity of a crystalline solid.

Methodology:

- A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus, which is heated slowly (1-2 °C per minute).
- The temperature at which the substance starts to melt and the temperature at which it completely liquefies are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Solubility Determination

Solubility is a critical parameter, especially in the context of drug development, as it affects bioavailability.

Methodology:

- A known amount of the solute (bis(4-carboxyphenyl) disulfide) is added to a specific volume of the solvent (e.g., water, ethanol, DMSO) in a vial at a constant temperature.
- The mixture is agitated (e.g., using a magnetic stirrer or shaker) until equilibrium is reached (i.e., no more solute dissolves).
- The saturated solution is filtered to remove any undissolved solid.
- The concentration of the solute in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. This concentration represents the solubility of the compound in that solvent at that temperature.^[9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For bis(4-carboxyphenyl) disulfide, the pKa of the carboxylic acid groups is a key parameter.

Methodology (Potentiometric Titration):

- A known concentration of the compound is dissolved in a suitable solvent (typically water or a co-solvent system).
- A calibrated pH electrode is immersed in the solution.
- A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

Spectral Analysis

NMR spectroscopy provides detailed information about the molecular structure of a compound. [10]

Methodology:

- A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- The solution is transferred to an NMR tube.
- The NMR tube is placed in the spectrometer.
- For ¹H NMR, the spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
- For ¹³C NMR, the spectrum reveals the different types of carbon atoms in the molecule. [11]

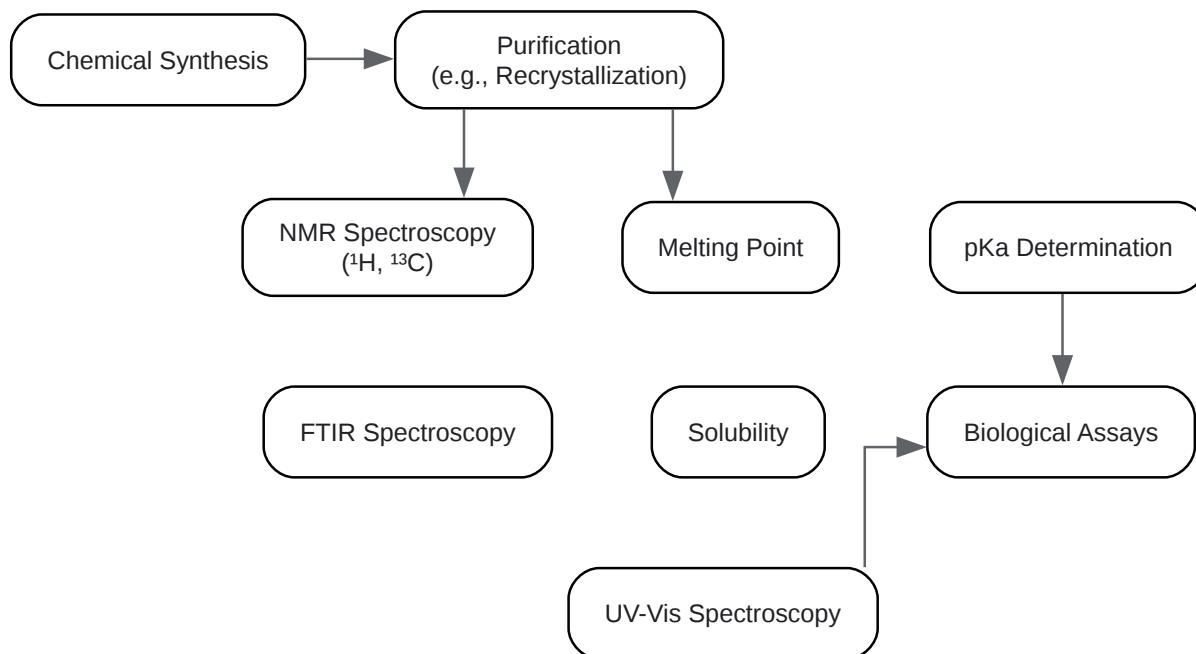
FTIR spectroscopy is used to identify the functional groups present in a molecule. [10]

Methodology:

- A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or the spectrum is obtained using an Attenuated Total Reflectance (ATR)

accessory.

- A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded.
- The sample is placed in the path of the infrared beam.
- The transmitted or reflected infrared radiation is detected, and a Fourier transform is applied to generate the spectrum.
- Characteristic absorption bands are correlated to specific functional groups (e.g., O-H stretch for the carboxylic acid, C=O stretch for the carbonyl group, and potentially a weak S-S stretch).[12]


UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis.

Methodology:

- A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
- A cuvette is filled with the solvent to record a baseline (blank) spectrum.
- The cuvette is then rinsed and filled with the sample solution.
- The absorbance of the solution is measured over a range of UV and visible wavelengths.
- The wavelength(s) of maximum absorbance (λ_{max}) are identified, which are characteristic of the chromophores in the molecule. The disulfide bond itself can be a chromophore.[13]

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an organic compound like bis(4-carboxyphenyl) disulfide, incorporating the determination of its physical properties.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BIOC - Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinate catalyzed by TBAI [beilstein-journals.org]
- 2. A new spectroscopic approach to examining the role of disulfide bonds in the structure and unfolding of soybean trypsin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis(4-chlorophenyl) disulfide 97 1142-19-4 [sigmaaldrich.com]
- 4. bis(4-methylphenyl) disulfide [stenutz.eu]
- 5. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
- 6. Bis(4-tert-butylphenyl) disulfide | C₂₀H₂₆S₂ | CID 292755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BIS(4-HYDROXYPHENYL)DISULFIDE | 15015-57-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]
- 9. che.zju.edu.cn [che.zju.edu.cn]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Disulfide Chromophores Arise from Stereoelectronic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Bis(4-carboxyphenyl) Disulfide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013565#physical-properties-of-bis-4-carboxyphenyl-disulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com